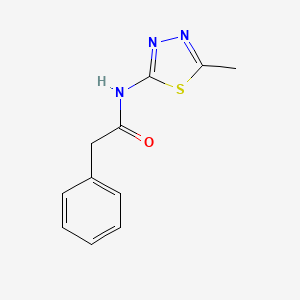![molecular formula C30H26N4O7 B11552865 N'-[(E)-{2,4-bis[(3-methylbenzyl)oxy]phenyl}methylidene]-3,5-dinitrobenzohydrazide](/img/structure/B11552865.png)
N'-[(E)-{2,4-bis[(3-methylbenzyl)oxy]phenyl}methylidene]-3,5-dinitrobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-{2,4-BIS[(3-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]-3,5-DINITROBENZOHYDRAZIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-). The compound’s structure includes multiple aromatic rings and nitro groups, contributing to its reactivity and potential utility in chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-[(E)-{2,4-BIS[(3-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]-3,5-DINITROBENZOHYDRAZIDE typically involves the condensation reaction between an aldehyde or ketone and a hydrazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings and nitro groups.
Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products:
Oxidation: Products may include quinones and other oxidized derivatives.
Reduction: Amino derivatives are typically formed.
Substitution: Substituted aromatic compounds are the major products.
Scientific Research Applications
N’-[(E)-{2,4-BIS[(3-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]-3,5-DINITROBENZOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the development of advanced materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N’-[(E)-{2,4-BIS[(3-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]-3,5-DINITROBENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s hydrazone group can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The nitro groups may also play a role in redox reactions, influencing cellular processes such as oxidative stress and signal transduction.
Comparison with Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Comparison: Compared to similar compounds, N’-[(E)-{2,4-BIS[(3-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]-3,5-DINITROBENZOHYDRAZIDE is unique due to its specific substitution pattern on the aromatic rings and the presence of multiple nitro groups
Properties
Molecular Formula |
C30H26N4O7 |
|---|---|
Molecular Weight |
554.5 g/mol |
IUPAC Name |
N-[(E)-[2,4-bis[(3-methylphenyl)methoxy]phenyl]methylideneamino]-3,5-dinitrobenzamide |
InChI |
InChI=1S/C30H26N4O7/c1-20-5-3-7-22(11-20)18-40-28-10-9-24(29(16-28)41-19-23-8-4-6-21(2)12-23)17-31-32-30(35)25-13-26(33(36)37)15-27(14-25)34(38)39/h3-17H,18-19H2,1-2H3,(H,32,35)/b31-17+ |
InChI Key |
BYCUMKOBHFHUJR-KBVAKVRCSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)COC2=CC(=C(C=C2)/C=N/NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])OCC4=CC=CC(=C4)C |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC(=C(C=C2)C=NNC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])OCC4=CC=CC(=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,5-Dimethyl-2-({[3-(morpholin-4-yl)propyl]amino}methylidene)cyclohexane-1,3-dione](/img/structure/B11552783.png)
![N-(3-chloro-2-methylphenyl)-4-oxo-4-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]butanamide](/img/structure/B11552795.png)
![4-[(E)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]-2-nitrophenyl 4-methoxybenzoate](/img/structure/B11552798.png)
![N'-[(E)-(3,4-Dimethoxyphenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11552804.png)
![N'-[(E)-(5-Bromo-2-hydroxy-3-methylphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B11552815.png)
![4-(4-methyl-1,3-benzoxazol-2-yl)-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B11552816.png)
![2-methoxy-4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 3-bromobenzoate](/img/structure/B11552825.png)
![N-(3-{[(2E)-2-(2-hydroxy-3,5-diiodobenzylidene)hydrazinyl]carbonyl}phenyl)-4-methoxybenzamide](/img/structure/B11552827.png)
![Tert-butyl 2'-amino-5-chloro-3'-cyano-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-5'-carboxylate](/img/structure/B11552830.png)
![2,4-dinitro-6-{(E)-[(2-phenyl-1H-benzimidazol-6-yl)imino]methyl}phenol](/img/structure/B11552838.png)
![[1-[(2-methylphenyl)iminomethyl]naphthalen-2-yl] 4-bromobenzoate](/img/structure/B11552845.png)
![4-Chloro-N-({N'-[(E)-(4-methoxy-3-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11552854.png)

![2,4-dichloro-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11552862.png)
